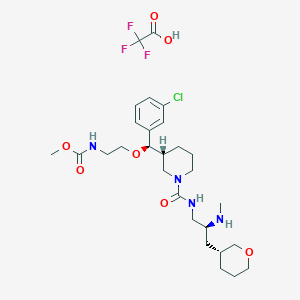
VUF14481
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VUF14481 is a H4 receptor ligand.
Aplicaciones Científicas De Investigación
CDKN2A Unclassified Variants in Familial Malignant Melanoma
In a study focused on CDKN2A unclassified variants in familial malignant melanoma, researchers proposed a protocol that integrates experimental and computational tools. This protocol is potentially applicable to VUS (variants of uncertain significance) in general, which could be relevant in diseases beyond melanoma. The study emphasized the importance of a combined approach using in silico prediction analysis, molecular dynamics simulations, and functional tests for assessing missense mutations in the p16INK4a gene (Scaini et al., 2014).
Vacuum-Ultraviolet Photon Detections
Vacuum-ultraviolet (VUV) photon detection technology, essential in space science, high-energy physics, scientific facilities, and electronic industry, has seen significant advancements thanks to ultra-wide bandgap semiconductors. This progress has led to the development of economical VUV photodetectors with low power consumption and small size. The study highlights the challenges and potential future improvements in VUV detection technology (Zheng et al., 2020).
Prognostication of Vulvar Cancer Based on p14ARF Status
Research on vulvar squamous cell carcinoma (VSCC) suggests that p14ARF is a significant marker for poor prognosis. The study correlated p14ARF expression with clinicopathological variables, finding associations with shorter survival and higher risk of lymph node metastasis. This implies that p14ARF could be used in clinical trials for identifying patients suitable for less radical procedures (Lavorato-Rocha et al., 2012).
Data Sharing by Scientists: Practices and Perceptions
A study on data sharing practices among scientists revealed various barriers to effective data sharing and preservation, deeply rooted in the research process and culture. The paper discusses the importance of data management, especially for long-term data preservation, and suggests the need for organizations to provide more support to researchers in this aspect (Tenopir et al., 2011).
Lab-Scale Intervention
The impact of technology and science on society is significant, and the study emphasizes the importance of addressing social concerns within the research process itself. It proposes that shaping technological trajectories should include influencing the research processes that characterize them, highlighting an often overlooked opportunity for addressing societal concerns in scientific research (Schuurbiers & Fisher, 2009).
Time Trends in Receipt of Germline Genetic Testing for Breast and Ovarian Cancer
This research discusses the trends in germline genetic testing for breast and ovarian cancer from 2012 to 2019. It highlights the gap in testing for ovarian cancer and the racial or ethnic disparities in variants of uncertain significance (VUS) results. The paper suggests that quality improvement should focus on testing indicated patients rather than adding more genes (Kurian et al., 2021).
Propiedades
Número CAS |
1605301-41-4 |
|---|---|
Nombre del producto |
VUF14481 |
Nombre IUPAC |
2-methyl-4-(4-methylpiperazin-1-yl)-6-phenylpyrimidine |
InChI |
InChI=1S/C16H20N4/c1-13-17-15(14-6-4-3-5-7-14)12-16(18-13)20-10-8-19(2)9-11-20/h3-7,12H,8-11H2,1-2H3 |
Clave InChI |
FHEMZKQJVJEDAZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(C2=CC=CC=C2)=CC(N3CCN(C)CC3)=N1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
VUF14481; VUF-14481; VUF 14481; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)
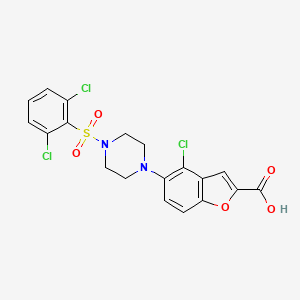
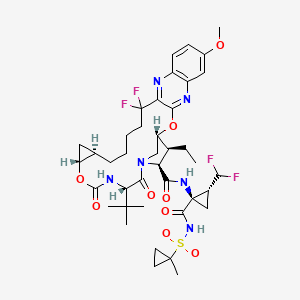
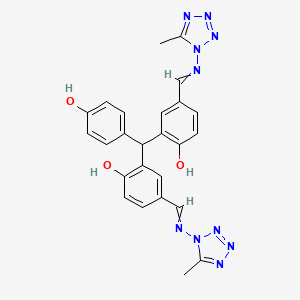
![{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B611713.png)
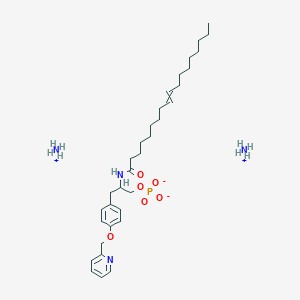
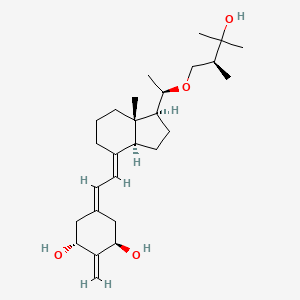
![Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide](/img/structure/B611720.png)
